Losigamone

Description

Properties

CAS No. |

112856-44-7 |

|---|---|

Molecular Formula |

C12H11ClO4 |

Molecular Weight |

254.66 g/mol |

IUPAC Name |

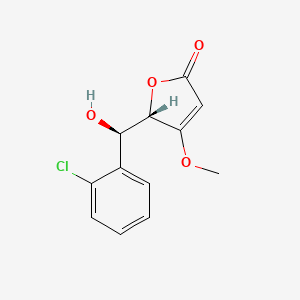

(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1 |

InChI Key |

ICDNYWJQGWNLFP-VXGBXAGGSA-N |

Isomeric SMILES |

COC1=CC(=O)O[C@H]1[C@@H](C2=CC=CC=C2Cl)O |

Canonical SMILES |

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone 5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone A 033 A-033 A033 ADD137022 AO-33 losigame losigamone |

Origin of Product |

United States |

Foundational & Exploratory

Losigamone's Mechanism of Action in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losigamone is a novel anticonvulsant agent investigated for the add-on treatment of focal epilepsy. While its precise mechanism of action remains to be fully elucidated, preclinical and clinical studies have identified a multi-faceted pharmacological profile. Losigamone appears to exert its anticonvulsant effects through the modulation of both inhibitory and excitatory neurotransmission, as well as direct actions on ion channels. This technical guide provides an in-depth review of the current understanding of losigamone's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the proposed pathways and study designs.

Core Mechanisms of Action

The anticonvulsant activity of losigamone is not attributed to a single, definitive mechanism but rather a combination of effects that collectively reduce neuronal hyperexcitability. The primary proposed mechanisms involve the enhancement of GABAergic inhibition, modulation of excitatory amino acid release, and regulation of ion channel activity.

Enhancement of GABAergic Neurotransmission

Losigamone positively modulates the function of the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1]

-

Potentiation of Chloride Influx: Experimental data show that losigamone stimulates the neuronal chloride channel.[2] It enhances chloride influx, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[2][3] This potentiation occurs even in the absence of GABA and is further increased in its presence.[2]

-

Allosteric Modulation: Losigamone's action is consistent with positive allosteric modulation.[4][5] It does not bind directly to the GABA, benzodiazepine, or picrotoxin recognition sites on the GABA-A receptor complex.[2] Instead, it is thought to bind to a distinct site, inducing a conformational change that increases the channel's sensitivity to GABA.[2] Both of its optical isomers demonstrate the ability to stimulate chloride influx.[2]

Modulation of Excitatory Neurotransmission

Losigamone is a racemic mixture of two enantiomers, S(+)-losigamone and R(-)-losigamone, which exhibit distinct pharmacological activities, particularly concerning excitatory neurotransmission.[6][7]

-

Inhibition of Glutamate and Aspartate Release: The S(+)-enantiomer has been shown to significantly reduce the depolarization-induced release of the excitatory amino acids glutamate and aspartate from cortical slices.[6][7] This action is crucial as excessive glutamate release is a key factor in seizure generation and propagation.[8]

-

Enantiomer-Specific Effects: In contrast, the R(-)-enantiomer shows no significant effect on the release of these excitatory neurotransmitters.[6][7] This suggests that the S(+) isomer is the primary contributor to the modulation of excitatory pathways.[6] Racemic losigamone has also been shown to reduce the release of glutamate.[9][10]

Direct Effects on Ion Channels

Beyond its influence on neurotransmitter systems, losigamone is also proposed to directly modulate voltage-gated ion channels that are critical for neuronal excitability.

-

Persistent Sodium Current (INaP) Inhibition: Losigamone has been demonstrated to decrease the amplitude of the persistent sodium current in hippocampal neurons.[11] This current contributes to setting the neuronal firing threshold and promoting repetitive firing; its inhibition is a recognized mechanism of antiepileptic action.[11][12]

-

Potassium Channel Activation: An additional proposed mechanism is the activation of potassium channels.[13][14] Opening potassium channels would increase potassium efflux, leading to membrane hyperpolarization and a reduction in neuronal excitability.

The multifaceted actions of losigamone are visualized in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of losigamone.

Table 1: Preclinical Efficacy of Losigamone Enantiomers[6][7]

| Experimental Model | Enantiomer | Concentration/Dose | Primary Outcome | Result |

| K+-Stimulated Amino Acid Release | S(+)-losigamone | 100 µM | ↓ Glutamate & Aspartate Release | Significant Reduction (P<0.01) |

| (BALB/c Mouse Cortical Slices) | S(+)-losigamone | 200 µM | ↓ Glutamate & Aspartate Release | Significant Reduction (P<0.01) |

| R(-)-losigamone | Up to 400 µM | ↓ Glutamate & Aspartate Release | No Effect | |

| Veratridine-Stimulated Amino Acid Release | S(+)-losigamone | 100-200 µM | ↓ Glutamate & Aspartate Release | Significant Reduction |

| (BALB/c Mouse Cortical Slices) | R(-)-losigamone | Up to 400 µM | ↓ Glutamate & Aspartate Release | No Effect |

| Spontaneous Depolarizations | S(+)-losigamone | 50-200 µM | ↓ Depolarizations | Significant Reduction |

| (DBA/2 Mouse Cortical Wedge) | R(-)-losigamone | 200-800 µM | ↓ Depolarizations | Significant Reduction (less potent) |

| Audiogenic Seizures | S(+)-losigamone | 20 mg/kg, i.p. | Protection from Convulsions | 91% Protection |

| (DBA/2 Mice) | R(-)-losigamone | 20 mg/kg, i.p. | Protection from Convulsions | No Protection |

Table 2: Clinical Efficacy of Add-On Losigamone for Partial Seizures

| Study / Outcome | Placebo | Losigamone 1200 mg/day | Losigamone 1500 mg/day |

| Baulac et al., 2003 (n=264) [15][16] | |||

| Median % Reduction in Seizure Frequency | 3.3% | 19.7% | 25.3% |

| Responder Rate (≥50% Reduction) | 11.8% | 17.2% | 29.3% |

| Bauer et al., 2001 (n=203) [17] | |||

| Median % Reduction in Seizure Frequency | 6.7% | N/A | 14.9% |

| Responder Rate (≥50% Reduction) | 14.6% | N/A | 22.3% |

Table 3: Tolerability and Adverse Events in Clinical Trials

| Study / Outcome | Placebo | Losigamone 1200 mg/day | Losigamone 1500 mg/day |

| Baulac et al., 2003 [15][16] | |||

| Patients Reporting Adverse Events | 58.8% | 62.1% | 76.1% |

| Treatment Withdrawals due to AEs | 4.0% | 11.0% | 16.0% |

| Bauer et al., 2001 [17] | |||

| Patients Reporting Adverse Events | 37.5% | N/A | 59.6% |

| Cochrane Review (2 studies, n=467) [18] | |||

| Treatment Withdrawal (Risk Ratio) | Ref. | \multicolumn{2}{c | }{2.16 (95% CI: 1.28-3.67)} |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in the investigation of losigamone.

Preclinical: Amino Acid Release from Cortical Slices[6]

-

Objective: To determine the effect of losigamone enantiomers on the release of endogenous glutamate and aspartate.

-

Model: Cortical slices from BALB/c mice.

-

Protocol:

-

Cortical tissue is sliced and pre-incubated with a physiological buffer.

-

Slices are superfused with the buffer to establish a stable baseline of amino acid release.

-

A first stimulus (S1) of high potassium (e.g., 60 mM K+) or veratridine (a sodium channel activator, e.g., 20 µM) is applied to induce depolarization and neurotransmitter release.[6][9]

-

Following a washout period, the tissue is incubated with a specific concentration of S(+)- or R(-)-losigamone.

-

A second stimulus (S2), identical to S1, is applied in the presence of the drug.

-

Superfusate fractions are collected throughout the experiment and analyzed by high-performance liquid chromatography (HPLC) to quantify glutamate and aspartate concentrations.

-

The effect of the drug is determined by calculating the ratio of amino acid release during S2 compared to S1.

-

Preclinical: Audiogenic Seizure Model[6]

-

Objective: To assess the in vivo anticonvulsant efficacy of losigamone enantiomers.

-

Model: DBA/2 mice, a strain genetically susceptible to sound-induced (audiogenic) seizures.

-

Protocol:

-

Mice are administered a specific dose of S(+)-losigamone, R(-)-losigamone, or vehicle control via intraperitoneal (i.p.) injection.

-

After a predetermined time for drug absorption, individual mice are placed in an acoustic chamber.

-

A high-intensity acoustic stimulus (e.g., a bell or siren) is presented for a fixed duration (e.g., 60 seconds).

-

Mice are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, tonic-clonic seizures, and potentially respiratory arrest.

-

The primary endpoint is the percentage of animals protected from the tonic-clonic convulsion phase.

-

Clinical: Randomized, Placebo-Controlled Add-On Trial[15][16]

-

Objective: To evaluate the efficacy and safety of losigamone as an add-on therapy for patients with refractory partial seizures.

-

Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

-

Protocol:

-

Screening & Baseline: Patients with a diagnosis of partial epilepsy, not adequately controlled by up to three standard antiepileptic drugs, undergo a prospective baseline period (e.g., 12 weeks) to establish seizure frequency.

-

Randomization: Eligible patients are randomly assigned to receive placebo, losigamone 1200 mg/day, or losigamone 1500 mg/day in addition to their ongoing medication.

-

Titration: The study drug is gradually titrated up to the target dose over a period of several weeks to improve tolerability.

-

Maintenance Phase: Patients are maintained on the stable target dose for a fixed period (e.g., 12 weeks).

-

Data Collection: Patients or caregivers record seizure frequency and type in a diary throughout the study. Adverse events are systematically recorded at study visits.

-

Primary Endpoint: The primary efficacy measure is the relative reduction in seizure frequency per 4 weeks during the maintenance phase compared to the baseline period.

-

Secondary Endpoints: Include the responder rate (proportion of patients with a ≥50% reduction in seizure frequency), treatment withdrawal rates, and incidence of adverse events.

-

Conclusion and Future Directions

Losigamone presents a complex and promising mechanism of action for the treatment of epilepsy. Its ability to concurrently enhance GABAergic inhibition, reduce excitatory amino acid release (primarily via the S(+) enantiomer), and modulate key voltage-gated ion channels provides a robust rationale for its anticonvulsant properties. The clinical data confirm its efficacy in reducing seizure frequency in patients with partial epilepsy, although tolerability may be dose-dependent.[18][19]

For drug development professionals, the distinct profiles of the S(+) and R(-) enantiomers suggest that developing the S(+) isomer as a single-enantiomer drug could offer a more targeted and potentially more tolerable therapeutic agent by focusing on the inhibition of excitatory amino acid release while retaining GABAergic activity.[6] Further research is warranted to fully delineate the specific subunits of the GABA-A receptor and potassium channels with which losigamone interacts and to explore its potential in other neurological conditions characterized by neuronal hyperexcitability.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA-activated chloride channels in secretory nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for Glutamate as a Neuroglial Transmitter within Sensory Ganglia | PLOS One [journals.plos.org]

- 9. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Persistent sodium current blockers can suppress seizures caused by loss of low‐threshold D‐type potassium currents: Predictions from an in silico study of Kv1 channel disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of Losigamone in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Losigamone add-on therapy in partial epilepsy: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Losigamone add‐on therapy for focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Losigamone add-on therapy for partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Chemical and Pharmacological Profile of Losigamone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losigamone is an investigational anticonvulsant agent that has been evaluated for the treatment of epilepsy, particularly for partial seizures.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of Losigamone, with a focus on its mechanism of action and relevant experimental data.

Chemical Structure and Properties

Losigamone, with the chemical formula C₁₂H₁₁ClO₄, is a chiral molecule existing as a racemic mixture of two enantiomers.[2] The systematic IUPAC name for one of the enantiomers is (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one.[2]

Chemical Structure:

Figure 1: 2D Chemical Structure of Losigamone

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClO₄ | [2] |

| Molecular Weight | 254.67 g/mol | [2] |

| CAS Number | 112856-44-7 | [2] |

| IUPAC Name | (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one | [2] |

| Solubility | Soluble in DMSO and Ethanol. A protocol for an in vivo formulation involves a solution of ≥ 2.5 mg/mL in a mixture of DMSO, PEG300, Tween-80, and saline.[1] |

Synthesis

A general synthetic route for Losigamone has been described. The following represents a plausible, representative protocol based on published synthetic strategies for analogous compounds.

Representative Synthetic Protocol

This protocol is an illustrative example and may require optimization.

Step 1: Condensation 2-chlorobenzaldehyde is condensed with methyl 3-methoxy-2(E)-butenoate in the presence of a strong base in a solvent mixture such as dimethyl sulfoxide/water.

Step 2: Acidification and Re-esterification The reaction mixture is then acidified and re-esterified using ethyl bromide and potassium carbonate to yield ethyl 5-(2-chlorophenyl)-3-methyl-2(E),4(E)-pentadienoate.

Step 3: Dihydroxylation The resulting product undergoes osmium tetroxide-catalyzed dihydroxylation in an acetone/water solvent system with N-methylmorpholine-N-oxide (NMO) as a co-oxidant. This step selectively yields ethyl 5-(2-chlorophenyl)-4,5-threo-dihydroxy-3-methoxy-2(E)-pentenoate.

Step 4: Lactonization The dihydroxylated intermediate spontaneously lactonizes in an acidic medium to yield Losigamone.

Diagram of Synthetic Workflow:

References

Pharmacological Profile of Losigamone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losigamone is an investigational anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy and as an adjunctive therapy in clinical trials for partial-onset seizures. Its pharmacological profile is characterized by a multi-faceted mechanism of action that includes modulation of GABAergic neurotransmission, inhibition of voltage-gated sodium channels, and reduction of excitatory amino acid release. This technical guide provides a comprehensive overview of the pharmacological properties of losigamone, including its mechanism of action, pharmacokinetics, metabolism, and clinical efficacy and safety. Detailed summaries of preclinical and clinical data are presented in tabular format, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel antiepileptic drugs.

Introduction

Losigamone, a β-methoxy-butenolide derivative, is a racemic mixture of two enantiomers, (+)-losigamone (AO-242) and (-)-losigamone (AO-294)[1][2]. It has shown a broad spectrum of anticonvulsant activity in various animal models of epilepsy, including maximal electroshock-induced seizures and pentetrazole-induced clonic convulsions[2][3]. Clinical investigations have primarily focused on its use as an add-on therapy for patients with focal epilepsy who are refractory to other antiepileptic drugs (AEDs)[1]. While its exact mechanism of action is not fully elucidated, evidence points towards a combination of effects on inhibitory and excitatory neurotransmission[4].

Mechanism of Action

The anticonvulsant effect of losigamone is believed to result from its influence on multiple neuronal targets. The primary proposed mechanisms include:

-

Modulation of GABAergic Neurotransmission: Losigamone has been shown to enhance GABAergic inhibition. It stimulates neuronal chloride influx, an effect that can be blocked by GABA antagonists, suggesting an interaction with the GABA-A receptor complex. However, it does not appear to bind directly to the GABA, benzodiazepine, or picrotoxin binding sites[1][5]. It is capable of stimulating chloride influx even in the absence of GABA and can potentiate the effects of GABA[1][5].

-

Inhibition of Voltage-Gated Sodium Channels: Losigamone has been demonstrated to decrease the persistent sodium current (INaP) in hippocampal neurons[3]. This action would reduce neuronal hyperexcitability and repetitive firing, which are characteristic features of epileptic seizures[3].

-

Reduction of Excitatory Amino Acid Release: Preclinical studies have shown that losigamone, particularly the S(+)-enantiomer, can reduce the release of the excitatory amino acids glutamate and aspartate from cortical slices stimulated by potassium and veratridine[6]. This effect may contribute to its anticonvulsant properties by dampening excessive excitatory neurotransmission[6].

Signaling Pathway of Losigamone's Proposed Mechanisms of Action

Caption: Proposed mechanisms of action of Losigamone.

Pharmacodynamics: Preclinical Anticonvulsant Activity

Losigamone has demonstrated efficacy in a variety of in vitro and in vivo models of epilepsy.

In Vitro Anticonvulsant Activity

In vitro studies have shown that losigamone exerts anticonvulsant activity in several models, including the picrotoxin model in hippocampal areas, the low calcium model, and the low magnesium model in the entorhinal cortex and hippocampus[2][3].

In Vivo Anticonvulsant Activity

Losigamone is effective against maximal electroshock (MES)-induced seizures in rodents and pentylenetetrazol (PTZ)-induced clonic convulsions in mice[2][3]. The potency of losigamone varies depending on the animal species, seizure model, and route of administration[2][3].

| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mouse | Oral | Not explicitly stated, but active | [6] |

| Pentylenetetrazol (PTZ) | Mouse | Not specified | Active | [2][3] |

| Audiogenic Seizures (DBA/2 mice) | Mouse | i.p. | S(+)-enantiomer protective at 20 mg/kg | [6] |

Table 1: Preclinical Anticonvulsant Activity of Losigamone.

Pharmacokinetics

Absorption

Following oral administration in healthy male volunteers, losigamone is rapidly absorbed[7].

Distribution

The extent of plasma protein binding for losigamone is approximately 50%[8].

Metabolism

Losigamone is extensively metabolized, primarily through oxidation and conjugation[1][8]. The cytochrome P450 isoenzyme CYP2A6 has been identified as the main enzyme responsible for its metabolism[1][9]. Five metabolites, designated M1, M2, M3, M4, and M5, have been identified in studies using human liver microsomes[9]. The metabolism is stereoselective, with the (+)-enantiomer and (-)-enantiomer following different primary metabolic pathways[9]. The specific structures and pharmacological activity of these metabolites have not been fully elucidated in the available literature.

Metabolic Pathway of Losigamone

Caption: Simplified metabolic pathway of Losigamone.

Elimination

Losigamone is primarily eliminated through metabolism, with only trace amounts of the unchanged drug found in urine[8]. Approximately 85% of the total radioactivity from a radiolabeled dose is recovered in the urine and 12% in the feces[8].

| Parameter | Value | Condition | Reference |

| Tmax | ~2.5 hours | Single oral dose (100-700 mg) | [7] |

| t1/2 | ~4 hours | Single oral dose (100-700 mg) | [7] |

| Clearance | ~350 ml/min | Single oral dose (100-700 mg) | [7] |

| Cmax | 0.7 µg/ml | 100 mg single dose | [7] |

| 1.7 µg/ml | 300 mg single dose | [7] | |

| 4.4 µg/ml | 700 mg single dose | [7] | |

| Protein Binding | ~50% | In vitro | [8] |

Table 2: Pharmacokinetic Parameters of Losigamone in Healthy Male Volunteers.

Clinical Efficacy and Safety

Losigamone has been evaluated in several randomized, double-blind, placebo-controlled clinical trials as an add-on therapy for adult patients with refractory partial-onset seizures.

Efficacy

In these trials, losigamone demonstrated a statistically significant reduction in seizure frequency compared to placebo[10]. A dose-dependent effect was observed, with higher doses generally leading to greater efficacy[10].

| Study | Dosage | N | Primary Efficacy Outcome | Result | Reference |

| Baulac et al., 2003 | 1200 mg/day | 264 | Median reduction in partial seizure frequency | 19.7% vs 3.3% for placebo (p<0.01) | [10] |

| 1500 mg/day | 25.3% vs 3.3% for placebo (p<0.01) | [10] | |||

| 1200 mg/day | ≥50% responder rate | 17.2% vs 11.8% for placebo | [10] | ||

| 1500 mg/day | 29.3% vs 11.8% for placebo | [10] |

Table 3: Summary of Efficacy Data from a Key Phase III Clinical Trial of Losigamone.

Safety and Tolerability

Losigamone was generally well-tolerated in clinical trials[7][10]. The most commonly reported adverse events were related to the central nervous system and were typically mild to moderate in intensity[10].

| Adverse Event | Losigamone (1200-1500 mg/day) | Placebo | Reference |

| Dizziness | Significantly higher than placebo | - | [4] |

| Headache | Commonly reported | Commonly reported | [10] |

| Somnolence | Commonly reported | Commonly reported | [10] |

| Fatigue | Commonly reported | Commonly reported | [10] |

Table 4: Common Adverse Events Reported in Losigamone Clinical Trials.

A reversible increase in transaminases was observed in some subjects during Phase I studies[7].

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following general methodologies were employed.

Preclinical In Vitro Electrophysiology

-

Objective: To assess the effect of losigamone on neuronal ion channels.

-

Preparation: Hippocampal neurons from rat brain slices or cultured hippocampal neurons were used[3].

-

Method: Whole-cell voltage-clamp recordings were performed to isolate and measure specific ion currents, such as the persistent sodium current (INaP)[3]. This involved using specific pipette solutions (e.g., containing Cs-gluconate or CsF to block potassium currents) and applying slow depolarizing voltage ramps[3].

-

Data Analysis: The amplitude of the ion current before and after the application of losigamone was measured and compared.

Preclinical In Vivo Seizure Models

-

Objective: To evaluate the anticonvulsant efficacy of losigamone in animal models of epilepsy.

-

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation. The ability of losigamone to prevent the tonic hindlimb extension phase of the seizure was assessed.

-

Pentylenetetrazol (PTZ) Test: PTZ is a convulsant drug that induces clonic seizures. The ability of losigamone to increase the threshold for PTZ-induced seizures or to prevent the occurrence of seizures was measured.

-

Data Analysis: The dose of losigamone required to protect 50% of the animals from the seizure endpoint (ED50) was calculated.

Clinical Trial Design

-

Objective: To evaluate the efficacy and safety of losigamone as an add-on therapy for refractory partial-onset seizures.

-

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies were conducted[10].

-

Patient Population: Adult patients with a history of partial-onset seizures who were not adequately controlled by their current AED regimen.

-

Treatment: Patients were randomized to receive either placebo or one of two fixed doses of losigamone (e.g., 1200 mg/day or 1500 mg/day) in addition to their baseline AEDs[10].

-

Primary Endpoint: The primary efficacy measure was typically the percentage reduction in seizure frequency from baseline during the treatment period[10].

-

Statistical Analysis: Standard statistical methods for comparing treatment groups in clinical trials were used, such as analysis of covariance (ANCOVA) for continuous efficacy endpoints.

Clinical Trial Workflow

Caption: General workflow of a Phase III clinical trial for Losigamone.

Enantioselectivity

The two enantiomers of losigamone, S(+)-losigamone and R(-)-losigamone, exhibit different pharmacological profiles. The S(+)-enantiomer appears to be the more active component, particularly in its ability to reduce excitatory amino acid release and protect against audiogenic seizures in DBA/2 mice[6]. In contrast, the R(-)-enantiomer showed little to no effect in these models[6]. The metabolism of the enantiomers is also stereoselective, which may contribute to their different in vivo activities[9].

Conclusion

Losigamone is an investigational antiepileptic drug with a multimodal mechanism of action that includes enhancement of GABAergic inhibition, blockade of persistent sodium currents, and reduction of excitatory neurotransmitter release. It has demonstrated anticonvulsant efficacy in a range of preclinical models and has shown clinical utility as an adjunctive therapy for partial-onset seizures in adults. Its pharmacokinetic profile is characterized by rapid absorption, moderate protein binding, and extensive metabolism primarily via CYP2A6. Losigamone is generally well-tolerated, with the most common side effects being CNS-related. Further research to fully elucidate the structure and activity of its metabolites and to conduct additional well-controlled clinical trials would be beneficial to further define its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of losigamone, a new antiepileptic drug, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of [14C]-labelled Losigamone and enantiomers after oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective metabolism of a new anticonvulsant drug candidate, losigamone, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of Losigamone in partial seizures: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

Losigamone: A Technical Guide on its Dual Action on GABAergic and Glutamatergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losigamone, a novel anticonvulsant, exhibits a complex mechanism of action that involves the modulation of both inhibitory and excitatory neurotransmitter systems. This technical guide provides an in-depth analysis of losigamone's effects on the GABAergic and glutamatergic systems, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways. The dual action of losigamone, enhancing GABAergic inhibition and attenuating glutamatergic excitation, underscores its potential as a broad-spectrum antiepileptic agent. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Modulation of the GABAergic System

Losigamone enhances GABAergic neurotransmission through a mechanism that is distinct from many conventional antiepileptic drugs. Notably, it does not bind to the GABA, benzodiazepine, or picrotoxin sites on the GABA-A receptor complex.[1] Instead, its effects are mediated through a positive allosteric modulation of the GABA-A receptor, leading to an increased chloride ion influx.

Quantitative Data: GABAergic Effects

The following table summarizes the key quantitative findings related to losigamone's impact on the GABAergic system.

| Parameter | Drug/Enantiomer | Concentration | Effect | Reference |

| ³⁶Cl⁻ Influx Stimulation | Racemic Losigamone | 10⁻⁸ - 10⁻⁵ M | Stimulated ³⁶Cl⁻ influx in spinal cord neurons in the absence of exogenous GABA. | [1] |

| GABA Potentiation | Racemic Losigamone | 10⁻⁵ M | Potentiated the effect of a suboptimal concentration of GABA (10⁻⁵ M) on ³⁶Cl⁻ influx. | [1] |

| Enantiomer Activity | S(+)-losigamone & R(-)-losigamone | Not specified | Both enantiomers possess GABA-potentiating properties. | [2] |

Experimental Protocol: ³⁶Cl⁻ Influx Assay in Spinal Cord Neurons

This protocol outlines the methodology used to assess the effect of losigamone on GABA-A receptor function by measuring the influx of radioactive chloride ions (³⁶Cl⁻) into cultured spinal cord neurons.

1. Cell Culture:

-

Primary cultures of spinal cord neurons are prepared from fetal mice.

-

Neurons are plated on poly-L-lysine-coated culture dishes and maintained in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cultures are used for experiments after approximately 2 weeks in vitro.

2. Assay Buffer:

-

A HEPES-buffered saline solution is used, with the following composition (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.8 MgSO₄, 20 HEPES, and 10 glucose, with the pH adjusted to 7.4.

3. Influx Assay:

-

The cell cultures are washed twice with the assay buffer.

-

The cells are then pre-incubated for 10 minutes at 37°C with either the assay buffer alone (control), losigamone, or other test compounds.

-

The influx is initiated by adding the assay buffer containing ³⁶Cl⁻ (approximately 1 µCi/ml) and the test compounds (e.g., GABA, losigamone).

-

The incubation is carried out for a short period, typically 15-30 seconds, to measure the initial rate of influx.

-

The reaction is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

4. Measurement of Radioactivity:

-

The cells are lysed with a sodium hydroxide solution (e.g., 0.1 M NaOH).

-

The radioactivity of the cell lysates is determined by liquid scintillation counting.

-

Protein concentration in each culture dish is determined using a standard method (e.g., Bradford assay) to normalize the ³⁶Cl⁻ influx data.

5. Data Analysis:

-

The specific ³⁶Cl⁻ influx is calculated by subtracting the basal influx (measured in the absence of any stimulating agent) from the total influx.

-

The effects of losigamone are expressed as a percentage of the control response or as a fold increase over the basal influx.

Attenuation of the Glutamatergic System

In addition to its effects on the inhibitory system, losigamone also modulates excitatory neurotransmission by targeting the glutamatergic system. Its primary actions include the reduction of glutamate and aspartate release and the antagonism of NMDA receptors.

Quantitative Data: Glutamatergic Effects

The following tables summarize the quantitative data on losigamone's influence on the glutamatergic system.

Table 2.1: Effect of S(+)-Losigamone on Potassium-Stimulated Amino Acid Release

| Amino Acid | S(+)-Losigamone Concentration | Percentage Reduction of Release (mean ± SEM) | Statistical Significance (p-value) | Reference |

| Aspartate | 100 µM | ~25% | < 0.05 | [2] |

| Aspartate | 200 µM | ~45% | < 0.01 | [2] |

| Glutamate | 100 µM | ~30% | < 0.01 | [2] |

| Glutamate | 200 µM | ~50% | < 0.01 | [2] |

| Note: R(-)-losigamone had no significant effect on amino acid release at concentrations up to 400 µM.[2][3] |

Table 2.2: Effect of S(+)-Losigamone on Veratridine-Stimulated Amino Acid Release

| Amino Acid | S(+)-Losigamone Concentration | Percentage Reduction of Release (mean ± SEM) | Statistical Significance (p-value) | Reference |

| Aspartate | 100 µM | ~35% | < 0.05 | [2] |

| Aspartate | 200 µM | ~55% | < 0.01 | [2] |

| Glutamate | 100 µM | ~40% | < 0.05 | [2] |

| Glutamate | 200 µM | ~60% | < 0.01 | [2] |

Table 2.3: Effect of Losigamone on NMDA-Induced Depolarizations

| Drug | Concentration | Effect | Reference |

| Racemic Losigamone | ≥ 25 µM | Significantly reduced NMDA-induced depolarizations in mouse cortical wedges. | [4][5] |

| Racemic Losigamone | Not specified | No effect on AMPA-induced depolarizations. | [5] |

| S(+)-losigamone | 50 - 200 µM | Significantly reduced spontaneous depolarizations in magnesium-free aCSF. | [3] |

| R(-)-losigamone | 200 - 800 µM | Significant effect on spontaneous depolarizations in magnesium-free aCSF. | [3] |

Experimental Protocols

2.2.1. Amino Acid Release from Mouse Cortical Slices

This protocol describes the methodology for measuring the release of endogenous glutamate and aspartate from mouse cortical slices.

1. Slice Preparation:

-

Male BALB/c mice are euthanized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

The aCSF has the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, and 10 glucose, and is continuously gassed with 95% O₂ / 5% CO₂.

-

The cerebral cortices are dissected and sliced into 400 µm thick sections using a McIlwain tissue chopper.

2. Superfusion:

-

The slices are transferred to a superfusion chamber and continuously perfused with gassed aCSF at a rate of 1 ml/min at 37°C.

-

The slices are allowed to equilibrate for at least 60 minutes before the start of the experiment.

3. Stimulation of Release:

-

Basal release is established by collecting several fractions of the perfusate.

-

Neurotransmitter release is stimulated by two pulses of either:

-

High Potassium: aCSF containing 60 mM KCl (with NaCl concentration adjusted to maintain osmolarity).

-

Veratridine: aCSF containing 20 µM veratridine.

-

-

Losigamone or its enantiomers are added to the perfusion medium before and during the second stimulation pulse.

4. Sample Analysis (HPLC):

-

The collected perfusate samples are analyzed for amino acid content using high-performance liquid chromatography (HPLC) with fluorescence detection.

-

The amino acids are derivatized with o-phthaldialdehyde (OPA) prior to injection onto a reverse-phase C18 column.

-

The amount of glutamate and aspartate in each fraction is quantified by comparing the peak areas with those of known standards.

5. Data Analysis:

-

The amount of amino acid released by the second stimulus (S2) is expressed as a percentage of the release by the first stimulus (S1).

-

The effect of the drug is determined by comparing the S2/S1 ratio in the presence of the drug to the S2/S1 ratio in its absence.

2.2.2. NMDA-Induced Depolarizations in Mouse Cortical Wedges

This protocol details the electrophysiological method used to assess the effect of losigamone on NMDA receptor-mediated neuronal excitation.

1. Preparation of Cortical Wedges:

-

Male DBA/2 mice are used.

-

The brain is removed and placed in ice-cold aCSF.

-

A wedge of the cerebral cortex is dissected and placed in a recording chamber.

2. Electrophysiological Recording:

-

The cortical wedge is continuously perfused with gassed aCSF at room temperature.

-

Extracellular field potentials are recorded from the cortical surface using a glass microelectrode filled with aCSF.

-

A stable baseline potential is established before any drug application.

3. Induction of Depolarizations:

-

To study spontaneous depolarizations, the cortical wedge is perfused with magnesium-free aCSF.

-

For induced depolarizations, NMDA (e.g., 50 µM) is added to the standard aCSF for a short period to elicit a transient depolarization.

-

The amplitude and duration of the depolarizations are measured.

4. Drug Application:

-

Losigamone is dissolved in the aCSF and perfused over the cortical wedge for a defined period before and during the application of NMDA or during perfusion with magnesium-free aCSF.

5. Data Analysis:

-

The effect of losigamone is quantified by measuring the percentage reduction in the amplitude or frequency of the NMDA-induced or spontaneous depolarizations compared to the control condition.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for losigamone's action on the GABAergic and glutamatergic systems.

References

- 1. Effects of the anticonvulsant losigamone and its isomers on the GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of losigamone (AO-33) on electrical activity and excitatory amino acid release in mouse cortical slices - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Anticonvulsant Profile of Losigamone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losigamone, a novel antiepileptic drug belonging to the β-methoxy-butenolides group, has demonstrated a significant anticonvulsant profile in a range of preclinical models.[1][2] As a racemic mixture of two enantiomers, S(+)-losigamone (AO-242) and R(-)-losigamone (AO-294), its activity is stereoselective, with the S(+) enantiomer often showing greater potency.[1][3] This technical guide provides a comprehensive overview of the preclinical data, detailing its efficacy in various seizure models, proposed mechanisms of action, and relevant experimental protocols. Quantitative data are presented in structured tables, and key experimental and mechanistic pathways are visualized using diagrams.

Introduction to Losigamone

Losigamone is an investigational antiepileptic drug (AED) with a unique chemical structure.[1] It has shown efficacy in treating partial and secondarily generalized seizures in clinical trials.[1][4] Preclinical evaluation has been crucial in characterizing its anticonvulsant properties and differentiating the activity of its enantiomers.[3][5] The drug's mechanism of action is not fully elucidated but is believed to involve modulation of both GABAergic and excitatory amino acid systems.[3][4]

In Vivo Anticonvulsant Efficacy

Losigamone has been evaluated in several standard rodent models of epilepsy, demonstrating broad-spectrum activity. The most significant findings are in the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models, which represent generalized tonic-clonic and myoclonic seizures, respectively.[1][2]

Maximal Electroshock (MES) Seizure Model

The MES test is a primary screening model for drugs effective against generalized tonic-clonic seizures. Losigamone and its enantiomers have consistently shown efficacy in this model.

Table 1: Efficacy of Losigamone and its Enantiomers in the Mouse MES Model

| Compound | Administration Route | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Losigamone (Racemic) | p.o. | Not specified, but active | [6] |

| S(+)-Losigamone (AO-242) | p.o. | More potent than racemate | [1][2] |

| R(-)-Losigamone (AO-294) | p.o. | 89.9 |[7] |

ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure.

Chemically-Induced Seizure Models

Losigamone is effective against seizures induced by chemical convulsants, indicating its potential utility for different seizure types. It shows significant efficacy against pentylenetetrazol-induced clonic convulsions in mice.[1][2]

Genetically Epilepsy-Prone Models

In genetically susceptible DBA/2 mice, which exhibit audiogenic (sound-induced) seizures, the enantiomers of losigamone show distinct activity profiles.

Table 2: Efficacy of Losigamone Enantiomers in the Audiogenic Seizure Model (DBA/2 Mice)

| Compound | Dose (mg/kg, i.p.) | Protection against Clonic/Tonic Convulsions | Reference |

|---|---|---|---|

| S(+)-Losigamone | 5 | Dose-dependent inhibition | [3][5] |

| S(+)-Losigamone | 10 | Dose-dependent inhibition | [3][5] |

| S(+)-Losigamone | 20 | 91% protection | [3][5] |

| R(-)-Losigamone | 20 | No protection |[3][5] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings.

Maximal Electroshock (MES) Test Protocol

This protocol is standard for assessing efficacy against generalized tonic-clonic seizures.[8][9]

-

Animals: Male albino mice are typically used.[7]

-

Drug Administration: Losigamone or its enantiomers are administered orally (p.o.) or intraperitoneally (i.p.).

-

Electrical Stimulation: A specific time after drug administration (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 Hz, 25 mA for 0.2 s) is delivered via ear-clip electrodes.[7][8]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.[8][9]

-

Data Analysis: The ED₅₀ value is calculated using probit analysis based on the percentage of animals protected at various doses.[10]

Pentylenetetrazol (PTZ) Seizure Model Protocol

This model is used to identify drugs effective against myoclonic seizures.[11][12]

-

Animals: Mice are commonly used.

-

Drug Administration: The test compound is administered, typically i.p.

-

Convulsant Administration: After a set pretreatment time, a subcutaneous (s.c.) or i.p. injection of PTZ (e.g., 65-90 mg/kg) is given to induce seizures.[13]

-

Endpoint: Animals are observed for a period (e.g., 30 minutes) for the presence of clonic seizures (jerking of the whole body lasting several seconds).[13] Latency to the first seizure can also be measured.[13]

-

Data Analysis: Efficacy is determined by the ability of the drug to prevent clonic seizures or significantly delay their onset.

Proposed Mechanisms of Action

The precise mechanism of action for Losigamone is still under investigation, but preclinical evidence points to a multi-faceted profile involving both inhibitory and excitatory neurotransmitter systems.[1][14]

Modulation of GABAergic Neurotransmission

While data can be inconsistent, some studies suggest Losigamone potentiates GABA-A receptor function.[4][14] It appears to enhance GABA-induced chloride influx in spinal cord neuron cultures without directly binding to GABA receptors.[4][14] This action would increase neuronal inhibition, raising the seizure threshold.

Attenuation of Excitatory Neurotransmission

A significant component of Losigamone's action, particularly the S(+) enantiomer, involves the reduction of excitatory amino acid (EAA) activity.[3]

-

Reduced Glutamate Release: S(+)-losigamone significantly reduces the potassium- and veratridine-evoked release of glutamate and aspartate from cortical slices.[3][5] The R(-) enantiomer is ineffective in this regard.[3][5]

-

Sodium Channel Blockade: Losigamone has been reported to block voltage-gated sodium channels, which would limit sustained high-frequency repetitive firing of neurons—a hallmark of seizure activity.[3]

-

NMDA Receptor Antagonism: Evidence suggests Losigamone may act as an NMDA receptor antagonist, inhibiting depolarizations induced by NMDA.[3]

Preclinical Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile is vital for translating preclinical efficacy to clinical dosing.

-

Metabolism: Losigamone is eliminated primarily through oxidation, with the cytochrome P450 isoenzyme CYP2A6 identified as the main enzyme responsible for its metabolism.[1][2]

-

Pharmacokinetic Interactions: Studies have shown that Losigamone can interact with other AEDs. For instance, co-administration with valproate (VPA), carbamazepine (CBZ), or phenytoin (PHT) can significantly increase the brain concentration of Losigamone.[8][9] Conversely, Losigamone can elevate the brain concentrations of CBZ and PHT.[8][9] These pharmacokinetic interactions complicate the interpretation of pharmacodynamic studies.[8]

Safety and Tolerability

Preclinical toxicity studies are essential for establishing a safety window.

-

Neurotoxicity: In mice, Losigamone's therapeutic index (a ratio of neurotoxic dose to effective dose) has been evaluated. It did not impair motor performance or long-term memory at its effective anticonvulsant doses in the chimney test and passive avoidance task, respectively.[8][9]

-

Teratogenicity: Animal toxicity studies have not indicated a teratogenic risk for Losigamone.[1][2]

Conclusion

Losigamone demonstrates a robust and broad-spectrum anticonvulsant profile in preclinical models. Its efficacy is particularly noted in models of generalized seizures (MES) and in genetically epilepsy-prone mice. The S(+) enantiomer appears to be the primary driver of its activity, particularly through the attenuation of excitatory neurotransmission by reducing glutamate release and potentially blocking sodium channels. While its potentiation of GABAergic systems contributes to its profile, the interactions are complex. The observed pharmacokinetic interactions with conventional AEDs highlight the importance of careful dose management in potential combination therapies. Overall, the preclinical data support the clinical development of Losigamone as a valuable therapeutic option for epilepsy.

References

- 1. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anticonvulsant effects of the enantiomers of losigamone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Losigamone: Another Novel Drug for Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jpccr.eu [jpccr.eu]

- 8. Isobolographic analysis of interactions between losigamone and conventional antiepileptic drugs in the mouse maximal electroshock model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]

- 14. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]

Losigamone's Potential Interaction with Sodium and Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losigamone is an anticonvulsant drug candidate whose precise mechanism of action is not fully elucidated. Preclinical studies suggest a multi-faceted interaction with neuronal excitability, pointing towards modulation of both sodium and potassium channels, in addition to effects on the GABAergic system. This technical guide provides an in-depth overview of the current understanding of losigamone's engagement with voltage-gated sodium and potassium channels, with a focus on experimental data and methodologies.

Interaction with Voltage-Gated Sodium Channels

The most clearly defined interaction of losigamone with an ion channel is its effect on the persistent sodium current (INaP).

Quantitative Data on Sodium Channel Interaction

The available data focuses on the reduction of the persistent sodium current (INaP) in hippocampal neurons.

| Parameter | Value | Cell Type | Comments |

| Effective Concentration | 100-200 µM | Rat Hippocampal Neurons | Caused a reversible decrease in the amplitude of INaP at depolarized membrane potentials.[1] |

Experimental Protocol: Whole-Cell Voltage-Clamp for INaP Recording

The following protocol outlines the methodology used to assess the effect of losigamone on the persistent sodium current in rat hippocampal neurons.[1]

1. Cell Preparation:

-

Hippocampal neurons are acutely dissociated or cultured from juvenile rats (P15-P25).

2. Electrophysiological Recording:

-

Configuration: Whole-cell patch-clamp.

-

Amplifier: Standard patch-clamp amplifier.

-

Data Acquisition: Appropriate software for data acquisition and analysis.

3. Solutions:

-

Internal Pipette Solution: Designed to isolate sodium currents by blocking potassium and calcium currents.

-

Cesium Gluconate or Cesium Fluoride (Cs-gluconate or CsF) based solution. Cesium is a potent blocker of most potassium channels.

-

-

External Bathing Solution: Standard artificial cerebrospinal fluid (aCSF) containing pharmacological blockers for potassium and calcium channels.

-

Tetrodotoxin (TTX) can be used at the end of the experiment to confirm the recorded current is mediated by voltage-gated sodium channels.[1]

-

4. Voltage-Clamp Protocol:

-

Holding Potential: Neurons are held at a negative potential, typically -70 mV.

-

Voltage Ramp: To elicit the persistent sodium current, a slow depolarizing voltage ramp is applied, for example, from -70 mV to 0 mV. The slow ramp minimizes the contribution of the transient sodium current.

5. Drug Application:

-

Losigamone (100-200 µM) is dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%) and applied to the bathing solution via bath perfusion or local pressure application.[1]

-

The effect of losigamone is observed as a decrease in the amplitude of the inward current during the voltage ramp.

-

Washout of the drug should be performed to confirm the reversibility of the effect.

Experimental workflow for assessing losigamone's effect on INaP.

Putative Interaction with Voltage-Gated Potassium Channels

While the activation of potassium channels has been suggested as a possible mechanism of action for losigamone, direct evidence identifying the specific channel subtypes and detailing the nature of this interaction is currently lacking in the scientific literature.[2] The available data is indirect, stemming from observations of losigamone's ability to counteract neuronal hyperexcitability induced by high potassium concentrations.

Quantitative Data on Potassium Channel Interaction

Direct quantitative data on the interaction of losigamone with specific potassium channels (e.g., EC50 for activation, effects on channel kinetics) is not available at this time.

Experimental Approaches for Future Investigation

To elucidate the potential interaction of losigamone with potassium channels, the following experimental protocols could be employed:

1. Broad-Spectrum Potassium Current Screening:

-

Cell Type: Use a cell line (e.g., HEK293, CHO) expressing a variety of endogenous or heterologously expressed voltage-gated potassium channels, or primary neurons known to express a range of K+ currents (e.g., hippocampal or cortical neurons).

-

Recording Configuration: Whole-cell patch-clamp.

-

Voltage Protocol: Use a series of depolarizing voltage steps from a negative holding potential (e.g., -80 mV) to elicit a family of outward potassium currents.

-

Drug Application: Apply losigamone at various concentrations to determine if it enhances or inhibits any component of the total outward current.

2. Specific Potassium Channel Subtype Investigation (e.g., Kv7/KCNQ):

-

Cell Type: Utilize cell lines stably or transiently expressing specific potassium channel subtypes, such as Kv7.2/7.3, which are important regulators of neuronal excitability.

-

Voltage Protocol: A protocol designed to activate the specific channel of interest. For Kv7 channels, this would involve depolarizing steps to potentials where these channels are known to activate (e.g., around -60 mV).

-

Analysis: Assess changes in current amplitude, voltage-dependence of activation, and activation/deactivation kinetics in the presence of losigamone.

Hypothetical signaling pathway for losigamone's putative K+ channel activation.

Stereoselectivity: The Role of Enantiomers

Losigamone is a racemic mixture of two enantiomers, S(+)-losigamone (AO-242) and R(-)-losigamone (AO-294). Preclinical studies have shown that these enantiomers can have different pharmacological activities.

Comparative Data of Losigamone Enantiomers

| Assay | S(+)-losigamone (AO-242) | R(-)-losigamone (AO-294) |

| Reduction of Spontaneous Depolarizations | Significant effect at 50-200 µM | Significant effect at 200-800 µM |

| Reduction of Glutamate and Aspartate Release | Significantly reduced potassium- and veratridine-elicited release at 100-200 µM | No effect up to 400 µM |

| Protection Against Audiogenic Seizures | Dose-dependent inhibition (91% protection at 20 mg/kg, i.p.) | No protection at 20 mg/kg, i.p. |

These findings suggest that the S(+) enantiomer is the more potent of the two and may be primarily responsible for the anticonvulsant effects of the racemic mixture.[3] Future studies on the ion channel interactions of losigamone should ideally investigate the effects of the individual enantiomers.

Summary and Future Directions

The current body of evidence indicates that losigamone's mechanism of action likely involves the modulation of multiple ion channels. Its inhibitory effect on the persistent sodium current is the most well-characterized interaction to date. The suggestion of potassium channel activation remains an intriguing but unconfirmed hypothesis that warrants further investigation. The differential activity of its enantiomers underscores the importance of stereospecificity in its pharmacological profile.

For drug development professionals, future research should focus on:

-

Deconvoluting the effects of the individual enantiomers on specific sodium and potassium channel subtypes.

-

Identifying the specific potassium channel(s) that may be modulated by losigamone.

-

Generating comprehensive quantitative data , including IC50/EC50 values and detailed kinetic analysis, for the interaction of losigamone and its enantiomers with a panel of relevant neuronal ion channels.

A deeper understanding of these interactions will be crucial for optimizing the therapeutic potential of losigamone and for the development of next-generation anticonvulsants with improved efficacy and side-effect profiles.

References

- 1. The antiepileptic drug losigamone decreases the persistent Na+ current in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Losigamone. Dr Willmar Schwabe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anticonvulsant effects of the enantiomers of losigamone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Losigamone: A Technical Whitepaper on its Discovery, Synthesis, and Anticonvulsant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losigamone, a novel β-methoxy-butenolide derivative, emerged as a promising antiepileptic drug candidate in the late 20th century. Developed by Dr. Willmar Schwabe, it progressed to Phase III clinical trials for the adjunctive treatment of partial seizures. Although its development was ultimately discontinued, the investigation into its mechanism of action and clinical efficacy provides valuable insights for the field of epilepsy research. This technical guide delineates the discovery, synthetic approaches, pharmacological profile, and proposed mechanisms of action of Losigamone, presenting a comprehensive overview for researchers in drug development.

Introduction and Discovery

Losigamone, chemically identified as (±)-5-(R,S)-α-(S,R)-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxy-2(5H)-furanone, was developed as a potential antiepileptic drug (AED).[1] It was investigated primarily as an add-on therapy for patients with focal epilepsy whose seizures were not adequately controlled by existing medications.[2][3] The compound exists as a racemic mixture of two threo-enantiomers: S(+)-losigamone (AO-242) and R(-)-losigamone (AO-294).[4][5] Clinical development reached Phase III trials around the year 2000, generating significant data on its efficacy and safety profile before its discontinuation.[1][3][6]

Synthesis of Losigamone

While specific, detailed protocols for the industrial synthesis of Losigamone are not publicly available, the general synthetic strategy can be inferred from patents and literature on related furanone compounds. A plausible synthetic route involves the preparation of a key intermediate, a substituted 2(5H)-furanone, followed by the introduction of the (2-chlorophenyl)hydroxymethyl side chain.

A crucial building block for Losigamone is a 5-hydroxy-4-substituted-2(5H)-furanone. The synthesis of a similar compound, 5-hydroxy-4-methyl-2(5H)-furanone, has been described and likely shares methodological similarities.

Experimental Protocol: General Synthesis of a 5-Hydroxy-4-methyl-2(5H)-furanone Intermediate

This protocol is based on known methods for synthesizing the furanone core and serves as an illustrative example.

Materials:

-

Alkyl β-formylcrotonate

-

Dilute aqueous hydrochloric acid

-

Methanol (optional, as a solubilizer)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Cyclization: An alkyl β-formylcrotonate is heated under reflux with dilute aqueous hydrochloric acid. The addition of a catalytic amount of methanol can be used to improve solubility.[7]

-

Workup: Following the cyclization, the reaction mixture is worked up by distillation to remove water and excess acid.[7]

-

Extraction: The residue is extracted with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 5-hydroxy-4-methyl-2(5H)-furanone is purified by vacuum distillation.[8]

-

Isomerization of Byproduct: Any 5-alkoxy-4-methyl-2(5H)-furanone byproduct formed can be converted to the desired 5-hydroxy product by heating with dilute hydrochloric acid.[7]

The subsequent step to achieve the final Losigamone structure would involve a reaction between this furanone intermediate and 2-chlorobenzaldehyde, likely via an aldol-type condensation, to introduce the (2-chlorophenyl)hydroxymethyl group at the 5-position.

Pharmacological Profile and Mechanism of Action

The precise mechanism of action of Losigamone remains to be fully elucidated, with evidence pointing towards a multifactorial mode of action.[1][2] It does not appear to bind directly to GABA, benzodiazepine, or picrotoxin receptors.[1]

Modulation of GABAergic and Glutamatergic Systems

In vitro studies have yielded inconsistent results regarding Losigamone's interaction with GABA-A receptors. While it does not significantly alter GABAergic inhibitory postsynaptic potentials (IPSPs) in hippocampal slices, it has been shown to potentiate GABA-induced chloride influx in primary spinal cord neuron cultures.[1][3]

Further investigations have revealed that the enantiomers of Losigamone possess distinct pharmacological activities. The S(+)-enantiomer, in particular, has been demonstrated to reduce the release of the excitatory amino acids glutamate and aspartate from cortical slices.[9][10] This suggests that part of Losigamone's anticonvulsant effect may be mediated by dampening excessive excitatory neurotransmission.

Effects on Ion Channels

Other proposed mechanisms for Losigamone's action include the activation of potassium (K+) channels and a decrease in persistent sodium (Na+) channel currents.[1][2][3] By modulating these ion channels, Losigamone could reduce neuronal hyperexcitability and the propagation of seizure activity.

dot

Caption: Proposed mechanisms of action for Losigamone at the synapse.

Preclinical and Clinical Efficacy

Losigamone demonstrated anticonvulsant activity in a range of preclinical models, including maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures.[4][11] The S(+) enantiomer was found to be more potent than the R(-) enantiomer in audiogenic seizure models.[9][10]

Clinical trials in human subjects with refractory partial epilepsy showed that Losigamone, when used as an add-on therapy, was effective in reducing seizure frequency in a dose-dependent manner.[2][12][13]

Table 1: Efficacy of Losigamone as Add-on Therapy in Partial Seizures

| Treatment Group | Median Reduction in Seizure Frequency | Responder Rate (≥50% Seizure Reduction) |

| Placebo | 3.3% | 11.8% |

| Losigamone 1200 mg/day | 19.7% | 17.2% |

| Losigamone 1500 mg/day | 25.3% | 29.3% |

| Data compiled from Baulac M, et al. (2003).[12][13] |

Table 2: In Vitro Effects of Losigamone Enantiomers on Amino Acid Release

| Compound | Concentration (µM) | Reduction in K+-stimulated Glutamate Release | Reduction in K+-stimulated Aspartate Release |

| S(+)-losigamone | 100 | Significant (P<0.01) | Significant (P<0.05) |

| S(+)-losigamone | 200 | Significant (P<0.01) | Significant (P<0.01) |

| R(-)-losigamone | up to 400 | No effect | No effect |

| Data compiled from Jones FA & Davies JA (1999).[9] |

Key Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

This test is a widely used preclinical model to evaluate the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.

Materials:

-

Male ICR-CD-1 mice (or other suitable strain)

-

Corneal electrodes

-

A constant current stimulator

-

Electrode solution (e.g., saline)

-

Test compound (Losigamone) and vehicle

Procedure:

-

Animal Preparation: Mice are acclimatized to the laboratory environment. The test compound or vehicle is administered via the desired route (e.g., intraperitoneally) at a predetermined time before the electroshock.

-

Electrode Application: A drop of electrode solution is applied to the corneal electrodes to ensure good electrical contact.

-

Stimulation: The corneal electrodes are placed on the eyes of the mouse. A suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[2][9]

-

Observation: The mouse is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs at an angle greater than 90 degrees to the torso.

-

Endpoint: The absence of the tonic hindlimb extension is considered a positive result, indicating the anticonvulsant activity of the test compound. The percentage of animals protected at each dose is recorded.[2]

dot

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to seizures induced by loud noise, providing a model for reflex epilepsy.

Materials:

-

Male DBA/2 mice (typically 21-28 days of age)

-

A sound-attenuated chamber equipped with a sound source (e.g., a bell or speaker)

-

A sound level meter

-

Test compound (Losigamone) and vehicle

Procedure:

-

Animal Preparation: Mice are administered the test compound or vehicle at a specified time before the auditory stimulus.

-

Auditory Stimulus: Each mouse is placed individually in the chamber. An intense auditory stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until a tonic seizure occurs.[4][6]

-

Observation: The mice are observed for a characteristic seizure sequence: wild running, followed by clonic seizures, and finally a tonic seizure with hindlimb extension.

-

Endpoint: The primary endpoint is the prevention of the tonic seizure component. The percentage of mice protected from tonic seizures is calculated for each treatment group.[9][10]

In Vitro Glutamate Release Assay from Cortical Slices

This assay measures the effect of a compound on the release of glutamate from brain tissue.

Materials:

-

Mouse or rat brain

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF)

-

High potassium (K+) aCSF (for depolarization)

-

Perfusion system

-

HPLC system with fluorescence detection or an enzyme-based microelectrode array for glutamate measurement

-

Test compound (Losigamone)

Procedure:

-

Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal cortical slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

Equilibration: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[1]

-

Perfusion: A single slice is transferred to a perfusion chamber and superfused with oxygenated aCSF at a constant rate (e.g., 1.5-2.0 ml/min) at 32-33°C.[1]

-

Baseline Collection: Perfusate samples are collected at regular intervals to establish a baseline level of glutamate release.

-

Stimulation: Glutamate release is stimulated by switching the perfusion medium to high K+ aCSF for a short period (e.g., 50-90 seconds).[1]

-

Drug Application: The slice is then perfused with aCSF containing the test compound (e.g., S(+)-losigamone) for a set duration.

-

Post-Drug Stimulation: Glutamate release is again stimulated with high K+ aCSF in the presence of the drug.

-

Analysis: The glutamate concentration in the collected perfusate samples is quantified using HPLC or another sensitive method. The amount of glutamate released during the second stimulation (with the drug) is compared to the first stimulation (control) to determine the effect of the compound.[1]

Conclusion

Losigamone is an investigational antiepileptic drug with a unique and not fully understood mechanism of action that likely involves the modulation of both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission, as well as direct effects on neuronal ion channels. Although its clinical development was halted, the research conducted on Losigamone has contributed to our understanding of the complex pathophysiology of epilepsy and highlights the potential of multi-target compounds in the search for more effective and better-tolerated antiepileptic therapies. The data and methodologies presented in this guide serve as a valuable resource for scientists and researchers in the ongoing effort to develop novel treatments for epilepsy.

References

- 1. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice [mdpi.com]

- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 8. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. Perspectives of losigamone in epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

Neuroprotective Properties of Losigamone: An In-depth Technical Guide

Executive Summary: Losigamone, a tetronic acid derivative investigated for its anticonvulsant properties, exhibits a multi-faceted mechanism of action that confers significant neuroprotection. Its primary neuroprotective effects stem from the modulation of both inhibitory and excitatory neurotransmitter systems, as well as direct action on ion channels. Losigamone enhances GABAergic inhibition, reduces glutamate-mediated excitotoxicity through NMDA receptor antagonism, and decreases neuronal hyperexcitability by inhibiting persistent sodium currents. Notably, the S(+)-enantiomer of losigamone is predominantly responsible for the effects on excitatory amino acid systems. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways that define the neuroprotective profile of losigamone.

Core Neuroprotective Mechanisms

The neuroprotective capacity of losigamone is not attributed to a single mode of action but rather to a synergistic interplay of effects on key neuronal signaling pathways. These mechanisms collectively work to reduce neuronal hyperexcitability and prevent the downstream cellular damage associated with excitotoxicity.

Modulation of GABAergic Neurotransmission

Losigamone enhances inhibitory neurotransmission by positively modulating the GABA-A receptor system. Unlike benzodiazepines, it does not bind directly to the GABA, benzodiazepine, or picrotoxin binding sites.[1][2][3] Instead, it is believed to act at a distinct allosteric site on the GABA-A receptor complex.

Studies have shown that losigamone, at concentrations from 10⁻⁸ to 10⁻⁵ M, can stimulate chloride (³⁶Cl) influx into spinal cord neurons even in the absence of exogenous GABA.[3] Furthermore, at a concentration of 10⁻⁵ M, it potentiates the effect of suboptimal GABA concentrations on chloride influx.[3] This potentiation of GABA-A receptor function leads to increased neuronal hyperpolarization, raising the threshold for action potential firing and thereby producing an overall inhibitory effect on the network. Both of its enantiomers, S(+) and R(-), contribute to this GABA-potentiating property.[4]

Attenuation of Excitatory Amino Acid Neurotransmission

A critical component of losigamone's neuroprotective action is its ability to curb excitotoxicity by inhibiting the release and action of excitatory amino acids (EAAs), primarily glutamate and aspartate.[4] This effect is largely attributed to the S(+)-enantiomer.[4][5]

The primary mechanism for this action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4] Losigamone significantly reduces NMDA-induced depolarizations in mouse cortical wedge preparations at concentrations of 25 μM and higher, while having no effect on AMPA-induced depolarizations.[6][7] By blocking NMDA receptors, S(+)-losigamone prevents excessive calcium influx, a key trigger for excitotoxic cell death cascades. This antagonism also underlies its ability to reduce potassium- and veratridine-stimulated release of glutamate and aspartate from cortical slices.[4][5]

Inhibition of Voltage-Gated Sodium Channels

Losigamone also contributes to the reduction of neuronal excitability by modulating voltage-gated sodium channels. Specifically, it has been shown to decrease the persistent sodium current (INaP) in rat hippocampal neurons at concentrations of 100-200 μM.[8] The persistent sodium current, although small, plays a significant role in setting the resting membrane potential and amplifying synaptic responses. By inhibiting INaP, losigamone suppresses repetitive neuronal firing and decreases the frequency of spontaneous action potentials, further protecting neurons from hyperexcitability.[1][8] This action is also implicated in its ability to reduce veratridine-stimulated glutamate release, as veratridine acts by preventing the inactivation of sodium channels.[4]

Quantitative Efficacy Data

The following tables summarize the quantitative findings from key in vitro and in vivo studies, demonstrating the concentration-dependent and enantiomer-specific effects of losigamone.

Table 1: In Vitro Effects on Neurotransmitter Release and Neuronal Depolarization

| Preparation | Stimulus | Compound | Concentration (μM) | Effect | Citation(s) |

| BALB/c Mouse Cortical Slices | Potassium (K⁺) | S(+)-Losigamone | 100 | Significant reduction in glutamate & aspartate release | [4][5] |

| S(+)-Losigamone | 200 | Significant reduction in glutamate & aspartate release | [4][5] | ||

| R(-)-Losigamone | up to 400 | No effect on glutamate or aspartate release | [4][5] | ||

| Racemic Losigamone | 200 | Significant reduction in glutamate release | [6][7] | ||

| BALB/c Mouse Cortical Slices | Veratridine | S(+)-Losigamone | 100 | Significant reduction in glutamate & aspartate release | [4][5] |